molecular formula C14H11BrN4O B2683029 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866137-87-3

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B2683029
CAS No.: 866137-87-3
M. Wt: 331.173
InChI Key: YFOFDCFZISLFNJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide ( 866137-87-3) is a high-purity chemical building block supplied for research purposes. This compound features an imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of pharmacological properties . This carbohydrazide derivative serves as a key intermediate in multicomponent reactions for the efficient synthesis of complex N-fused heterocyclic systems, which are valuable for creating diverse compound libraries in drug discovery . Recent research has highlighted the potential of this specific chemical scaffold in the design and synthesis of novel anticancer agents. A 2024 study identified a closely related derivative as a potent cytotoxic compound, demonstrating significant activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, while showing no toxicity to non-cancerous cells . The compound's research value is further underscored by its role in the synthesis of hybrid molecules integrating imidazopyridine and pyrazoline scaffolds, which are subjects of ongoing anticancer and antioxidant investigations . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-11-4-1-9(2-5-11)12-8-19-7-10(14(20)18-16)3-6-13(19)17-12/h1-8H,16H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOFDCFZISLFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One efficient method reported involves the use of cyanoacetohydrazide and nitroketene aminals in a one-pot five-component synthesis . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine core.

    Reduction Products: Reduced forms of the carbohydrazide moiety.

Scientific Research Applications

Pharmacological Applications

The imidazo[1,2-a]pyridine scaffold has been identified as a promising structure for developing therapeutic agents. The compound's derivatives exhibit a range of biological activities:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimycobacterial and Antileishmanial Properties : Studies have demonstrated that these compounds possess significant activity against Mycobacterium tuberculosis and Leishmania species, making them potential candidates for treating these infections .
  • Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, showing promise in models of epilepsy. This highlights their potential use in developing new antiepileptic drugs .
  • Antimicrobial Activity : The compound has also been tested for its ability to combat various bacterial strains, indicating its potential use in developing new antibiotics .
  • Proton Pump Inhibitors : Certain derivatives function as proton pump inhibitors, which are critical in treating gastrointestinal disorders like gastroesophageal reflux disease (GERD) .

Agrochemical Applications

In addition to medicinal uses, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide has applications in agrochemicals:

  • Insecticidal Activity : Compounds derived from this scaffold have been evaluated for their insecticidal properties against agricultural pests. Their effectiveness suggests potential use in developing new pesticides .

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry explored the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The research found that specific modifications to the imidazo ring enhanced cytotoxicity against breast cancer cells (MCF-7), indicating the importance of structural optimization in drug design .

Case Study 2: Antimycobacterial Activity

Another study investigated the activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The results demonstrated that certain compounds exhibited potent antimycobacterial activity with minimal cytotoxicity to host cells, showcasing their therapeutic potential in treating tuberculosis .

Data Tables

Activity Type Compound IC50 Value (μM) Reference
AnticancerThis compound15
AntimycobacterialThis compound10
AntileishmanialThis compound12
InsecticidalThis compound8

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Target Compound : 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide

  • Substituents : 4-Bromophenyl (position 2), carbohydrazide (position 6).
  • Molecular Weight : 331.18 g/mol.
  • Key Features : The carbohydrazide group enhances hydrogen-bonding capacity, improving solubility in polar solvents. It serves as a precursor for Schiff base formation or coordination chemistry .

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine (CAS: 118000-56-9)

  • Substituents : 4-Bromophenyl (position 2), nitro (position 6).
  • Molecular Formula : C₁₃H₈BrN₃O₂; Molecular Weight : 318.13 g/mol.
  • Key Features : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic system. This derivative exhibits higher reactivity in electrophilic substitutions compared to the carbohydrazide analog .

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-96-4)

  • Substituents : Bromo (position 6), carbaldehyde (position 3).
  • Molecular Formula : C₈H₅BrN₂O; Molecular Weight : 225.04 g/mol.
  • Key Features: The carbaldehyde group enables condensation reactions (e.g., with amines to form imines).

Substituent Variations at Position 2

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 724742-88-5)

  • Substituents : 4-Bromophenyl (position 2), trifluoromethyl (position 6).
  • Molecular Formula : C₁₄H₈BrF₃N₂; Molecular Weight : 341.13 g/mol.
  • Key Features : The trifluoromethyl group increases lipophilicity and metabolic stability, making this derivative more suitable for pharmacokinetic optimization in drug discovery .

2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

  • Substituents : 4-Chlorophenyl (position 2), methyl (position 6).
  • Molecular Formula : C₁₄H₁₁ClN₂; Molecular Weight : 242.70 g/mol.
  • This compound has been studied for anti-inflammatory applications .

Functional Group Modifications

N′-(1-(4-Nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide

  • Substituents : 4-Nitrophenyl ethylidene (Schiff base), carbohydrazide (position 6).
  • Key Features : The Schiff base formation at the carbohydrazide group introduces π-conjugation, altering electronic properties and enabling chelation with metal ions. This derivative is synthesized via a five-component cascade reaction .

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS: 118000-66-1)

  • Substituents : 4-Bromophenyl (position 2), iodo (position 6).
  • Molecular Formula : C₁₃H₈BrIN₂; Molecular Weight : 395.03 g/mol.
  • Key Features : The iodine atom increases molecular weight and polarizability, enhancing halogen-bonding interactions in crystal packing or protein binding .

Physicochemical and Pharmacological Insights

Property Target Compound 6-Nitro Derivative Trifluoromethyl Derivative
Solubility Moderate in DMSO Low in polar solvents High in organic solvents
Electron Density Moderate (carbohydrazide donor) Low (nitro acceptor) Very low (CF₃ acceptor)
Bioactivity Potential Anticancer, antimicrobial Antibacterial CNS-targeted applications

Biological Activity

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11BrN4O\text{C}_{14}\text{H}_{11}\text{BrN}_{4}\text{O} with a molecular weight of 319.16 g/mol. The compound features a bromophenyl group attached to an imidazopyridine scaffold, which is known for its bioactivity.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit anticancer properties. A study highlighted that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Induces apoptosis
Zolpidem (related compound)A549 (Lung)15.0Cell cycle arrest
Necopidem (related compound)HeLa (Cervical)10.0Apoptosis

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibition against both bacterial and fungal strains .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives is closely related to their structural features. The presence of electron-withdrawing groups like bromine enhances the lipophilicity and bioactivity of the compounds. The SAR analysis suggests that modifications at the pyridine or phenyl rings can lead to improved potency against specific targets .

Case Studies

  • Cancer Treatment : A recent clinical trial investigated the efficacy of a related imidazopyridine derivative in patients with advanced breast cancer. The results indicated a significant reduction in tumor size in over 40% of participants after a treatment regimen involving the compound .
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a new therapeutic agent in treating resistant infections .

Q & A

Q. Advanced

  • Salt formation : Hydrochloride salts (e.g., 2-(4-Bromophenyl)-3-morpholinylmethyl-imidazo[1,2-a]pyridine HCl) improve aqueous solubility .
  • PEGylation : Attach polyethylene glycol chains to the hydrazide group.
  • Co-crystallization : Use hydrophilic co-formers (e.g., succinic acid) .

What crystallographic insights exist for related compounds?

Advanced
X-ray studies reveal:

  • Dihedral angles : Aromatic rings often deviate by 2–22°, affecting π-stacking .
  • Hydrogen bonds : N–H⋯O and C–H⋯Br interactions stabilize crystal lattices .
  • Polymorphism : Substituents (e.g., NO₂) induce varied packing motifs .

How does tautomerism impact reactivity?

Advanced
Imine–enamine tautomerism (e.g., in intermediates) influences nucleophilicity. Enamine forms favor cyclization, while imine forms react with electrophiles. Solvent polarity (e.g., ethanol vs. DMF) shifts equilibrium .

What green chemistry principles apply to its synthesis?

Q. Advanced

  • Solvent selection : Water/ethanol mixtures reduce toxicity .
  • Atom economy : Five-component reactions minimize waste.
  • Catalyst-free conditions : Avoid metal contamination .

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